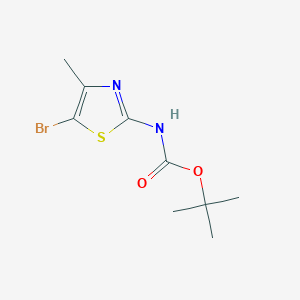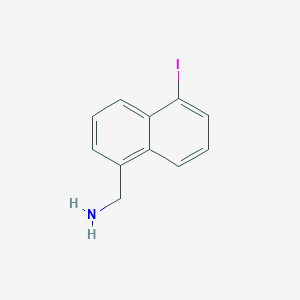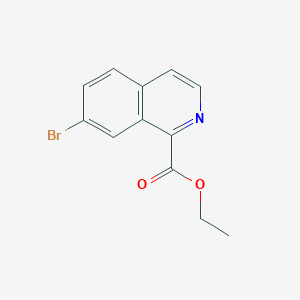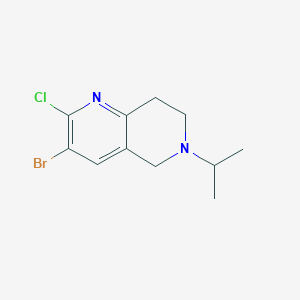
1-(1-Cyclohexyl-3-phenylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexyl-3-phenylpropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring attached to a cyclohexyl group and a phenylpropyl chain
Preparation Methods
The synthesis of 1-(1-Cyclohexyl-3-phenylpropyl)piperidine typically involves the reaction of piperidine with 1-cyclohexyl-3-phenylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(1-Cyclohexyl-3-phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Major products formed from these reactions include ketones, carboxylic acids, and N-substituted piperidines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has shown promise in pharmacological studies, particularly for its analgesic and anesthetic properties.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexyl-3-phenylpropyl)piperidine involves its interaction with the NMDA receptor, a subtype of the glutamate receptor. By binding to this receptor, the compound inhibits the influx of calcium ions into the nerve cells, thereby modulating neurotransmitter release and reducing neuronal excitability. This action is responsible for its analgesic and anesthetic effects .
Comparison with Similar Compounds
1-(1-Cyclohexyl-3-phenylpropyl)piperidine can be compared with other similar compounds, such as:
Phencyclidine (PCP): Both compounds share a similar structure and mechanism of action, but this compound is considered to have a more favorable safety profile.
Ketamine: Another NMDA receptor antagonist, ketamine is widely used as an anesthetic and has a shorter duration of action compared to this compound.
Methoxetamine (MXE): This compound is a derivative of ketamine and shares similar pharmacological properties but differs in its chemical structure and potency.
Properties
Molecular Formula |
C20H31N |
|---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
1-(1-cyclohexyl-3-phenylpropyl)piperidine |
InChI |
InChI=1S/C20H31N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2 |
InChI Key |
JCMGSQQAUTYVES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CCC2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)





![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)

![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)

![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)

